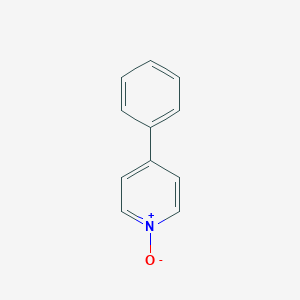

4-Phenylpyridine N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPVKZLLGMDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-61-9 | |

| Record name | Pyridine, 4-phenyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-phenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-phenylpyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPYRIDINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ZG43F5TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Phenylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 4-Phenylpyridine (B135609) N-oxide, a key intermediate in pharmaceutical development. This document details various experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced clarity.

Introduction

4-Phenylpyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its synthesis is primarily achieved through the oxidation of 4-phenylpyridine.[1] The introduction of the N-oxide functional group can alter the parent molecule's physicochemical properties, such as increasing solubility and modulating its biological activity. This guide explores several established methods for this transformation, providing researchers with the necessary details to replicate and optimize the synthesis in a laboratory setting.

Core Synthesis Methodologies

The conversion of 4-phenylpyridine to its corresponding N-oxide is an oxidation reaction. The most common approaches utilize peroxy acids, hydrogen peroxide with a catalyst, or a urea-hydrogen peroxide complex. Each method offers distinct advantages regarding yield, reaction conditions, and safety considerations.

General Reaction Pathway

The fundamental chemical transformation involves the donation of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine (B92270) ring.

Caption: General oxidation of 4-phenylpyridine to this compound.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data from various reported synthesis protocols, allowing for a direct comparison of their key parameters.

| Method | Oxidizing Agent | Solvent | Temperature | Time (hours) | Yield (%) | Reference |

| Method 1: m-CPBA Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Chloroform (B151607) (CHCl₃) | 0°C to rt | 12 | 86-90% | [1] |

| Method 2: Catalytic H₂O₂ | 30% Hydrogen Peroxide (H₂O₂) / Tungstic Acid (H₂WO₄) | None (neat) | 60°C | 24 | 90% | [1] |

| Method 3: UHP/Formic Acid | Urea-Hydrogen Peroxide (UHP) | 95% Formic Acid | Room Temperature | 3-12 | Not specified | [1] |

| Method 4: m-CPBA (Alternative) | 3-chloro-benzenecarboperoxoic acid (m-CPBA) | Dichloromethane (B109758) (DCM) | 20°C | Not specified | 99% | [2] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key synthesis routes.

Method 1: Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)

This protocol is a widely used and reliable method for the N-oxidation of pyridines.

Caption: Workflow for the m-CPBA oxidation of 4-phenylpyridine.

Procedure:

-

In a suitable reaction vessel, prepare a stirring solution of 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL) and cool the mixture to 0°C using an ice bath.[1]

-

Gradually add 70% meta-chloroperoxybenzoic acid (m-CPBA) in a 1:1 molar equivalent to the 4-phenylpyridine.[1]

-

Allow the resulting mixture to warm to room temperature and stir for 12 hours.[1]

-

Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, dilute the mixture with additional chloroform.[1]

-

Add solid potassium carbonate (K₂CO₃), equivalent to 4 moles, to the reaction mixture and stir for an additional 10 minutes to neutralize the acidic byproduct.[1]

-

Separate the solid material by filtration.[1]

-

Dry the filtrate over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]

-

Concentrate the dried filtrate under reduced pressure to yield the this compound product. The reported yield is between 86-90%.[1]

Method 2: Catalytic Oxidation with Hydrogen Peroxide and Tungstic Acid

This method employs a catalyst, offering an alternative to the use of peroxy acids.

Procedure:

-

In a reaction vessel, mix tungstic acid (H₂WO₄, 125.0 mg, 0.500 mmol) with 4-phenylpyridine (1.552 g, 10 mmol).[1]

-

Stir the mixture at 60°C for 10 minutes.[1]

-

Gradually add a 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture while maintaining the temperature at 60°C.[1]

-

Continue stirring the reaction mixture at 60°C for 24 hours.[1]

-

After 24 hours, cool the reaction solution to room temperature.[1]

-

The yield of this compound can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) analysis, with reported yields around 90%.[1]

Method 3: Oxidation with Urea-Hydrogen Peroxide (UHP) and Formic Acid

This protocol utilizes a stable and solid source of hydrogen peroxide in an acidic medium.

Procedure:

-

To a solution of Urea-Hydrogen Peroxide (UHP, 35 mmol) in 95% formic acid (12 cm³), add 4-phenylpyridine (5 mmol) at room temperature with stirring.[1]

-

Monitor the progress of the oxidation reaction by TLC (silica gel, hexane-acetone 4:1). The reaction is typically complete within 3-12 hours.[1]

-

Upon completion, add water (12 cm³) to the reaction mixture.[1]

-

Extract the aqueous solution with dichloromethane (3 x 7 cm³).[1]

-

Wash the combined organic layers with water (2 x 7 cm³).[1]

-

Dry the combined extracts with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.[1]

-

The resulting residue can be purified to obtain the pure N-oxide product.[1]

Conclusion

The synthesis of this compound can be successfully achieved through several efficient oxidation methods. The choice of method may depend on factors such as available reagents, desired scale, safety considerations, and required purity. The m-CPBA oxidation method is a classic and high-yielding approach, while the use of catalytic hydrogen peroxide or UHP offers alternatives with different handling and work-up procedures. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

References

An In-depth Technical Guide to 4-Phenylpyridine N-oxide: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpyridine (B135609) N-oxide is a heterocyclic organic compound that has garnered interest in various fields of chemical research, including synthetic chemistry and materials science. Its unique electronic properties, stemming from the combination of the pyridine (B92270) N-oxide moiety and the phenyl substituent, make it a versatile building block and ligand. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylpyridine N-oxide, detailed experimental protocols for its synthesis, and a summary of its known reactivity and potential applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.20 g/mol | [2] |

| Appearance | Light yellow to brown powder or crystals | [1][3] |

| Melting Point | 153-155 °C | [4] |

| Boiling Point | 301.18 °C (estimated) | [1] |

| pKa (of conjugate acid) | 0.89 ± 0.10 (Predicted) | [3] |

| Solubility | No quantitative data available in the search results. General solubility information for N-oxides suggests increased water solubility compared to the parent pyridine.[5] |

Spectroscopic Data

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR | Spectra available.[6] Detailed chemical shifts and coupling constants not explicitly listed in search results. | |

| ¹³C NMR | Spectra available.[7] Detailed chemical shifts not explicitly listed in search results. | |

| Infrared (IR) | FTIR spectra available (KBr wafer).[8] Specific peak assignments are not detailed in the search results. | |

| UV-Vis | UV-Vis spectra available.[8] | |

| Mass Spectrometry (MS) | Mass spectra available.[8] |

Crystallographic Data

Crystallographic information for this compound is available in the Crystallography Open Database (COD).[8] Researchers can access the specific crystal structure data, including space group and unit cell dimensions, through the COD website.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of the parent compound, 4-phenylpyridine.

Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a common and effective method for the N-oxidation of pyridines.

Workflow Diagram:

Figure 1: Workflow for the synthesis of this compound using m-CPBA.

Detailed Protocol:

-

Dissolve 4-phenylpyridine (1.0 eq) in chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Gradually add m-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add solid potassium carbonate (K₂CO₃) to neutralize the resulting m-chlorobenzoic acid and stir for 30 minutes.

-

Filter the mixture to remove the solids.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Oxidation using Hydrogen Peroxide with a Catalyst

This method offers a greener alternative to using peroxy acids.

Workflow Diagram:

Figure 2: Workflow for the catalytic oxidation of 4-phenylpyridine with H₂O₂.

Detailed Protocol:

-

To a flask containing 4-phenylpyridine, add a catalytic amount of tungstic acid (H₂WO₄).

-

Heat the mixture with stirring.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture.

-

Maintain the reaction at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain this compound.

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of pyridine N-oxides, with the phenyl group influencing its electronic properties.

-

Coordination Chemistry: The N-oxide group acts as a good oxygen donor ligand, forming complexes with various metal ions.

-

Catalysis: It can be employed as a catalyst or ligand in organic reactions. For instance, it has been mentioned for use in halogen bonding and enantioselective epoxidation reactions.[3]

-

Synthetic Intermediate: The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. Subsequent deoxygenation provides a route to substituted 4-phenylpyridines that may be difficult to access directly.[9]

Biological Activity and Signaling Pathways

While many pyridine N-oxide derivatives have been investigated for their biological activities, there is limited specific information available in the public domain regarding the bioactivity and mechanism of action of this compound itself.

Some studies on related compounds suggest potential areas of interest:

-

Antibacterial Activity: Certain substituted pyridine N-oxides have demonstrated antibacterial properties.[5]

-

Cytotoxicity: The cytotoxicity and genotoxicity of chloropyridines have been studied in the presence of pyridine N-oxide, indicating that N-oxidation can influence the biological effects of pyridine derivatives.[10]

However, no specific signaling pathways involving this compound have been elucidated in the reviewed literature. Further research is required to explore its pharmacological potential and to understand its interactions with biological systems.

Conclusion

This compound is a readily accessible compound with well-defined physicochemical properties. Its synthesis is straightforward, and its reactivity makes it a valuable tool in synthetic and coordination chemistry. While its biological profile is not extensively studied, the broader class of pyridine N-oxides exhibits a range of biological effects, suggesting that this compound could be a scaffold for the development of new bioactive molecules. This guide provides a foundational resource for researchers working with or considering the use of this versatile chemical entity.

References

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]

- 4. This compound 98 1131-61-9 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Phenylpyridine-N-oxide(1131-61-9) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Phenylpyridine-N-oxide(1131-61-9) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-Phenylpyridine N-oxide (CAS 1131-61-9)

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Structure

4-Phenylpyridine (B135609) N-oxide, identified by the CAS number 1131-61-9, is a heterocyclic organic compound.[1][2][3] Its structure features a pyridine (B92270) ring with a phenyl group substituted at the fourth position and an oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide.[1] This N-oxide functionality significantly influences the molecule's electronic properties and reactivity compared to its parent compound, 4-phenylpyridine.

Synonyms: 1-Oxido-4-phenylpyridin-1-ium, 4-Phenylpyridine 1-oxide, p-Phenylpyridine N-oxide[1]

Chemical Structure:

Caption: Chemical structure of 4-Phenylpyridine N-oxide.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [1][2][4] |

| Molecular Weight | 171.20 g/mol | [2][5] |

| Appearance | Light yellow to brown powder/crystal | [1][6] |

| Melting Point | 152-156 °C | [6] |

| Solubility | Soluble in organic solvents | [1] |

| Purity (typical) | >98.0% (HPLC) | [6] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Database/Reference |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK-- |

| Mass Spectrometry | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | --INVALID-LINK-- |

Synthesis and Experimental Protocols

This compound is typically synthesized through the oxidation of 4-phenylpyridine. Several methods have been reported, with the choice of oxidizing agent and reaction conditions influencing the yield and purity of the final product.

Synthesis via meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a common and efficient method for the N-oxidation of pyridines.

Experimental Protocol:

-

Dissolve 4-phenylpyridine (1.0 eq) in a suitable solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.0-1.2 eq) in the same solvent to the cooled solution of 4-phenylpyridine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), to destroy any excess peroxide.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of this compound using m-CPBA.

Reactivity and Potential Applications

The N-oxide group in this compound significantly alters its reactivity profile compared to 4-phenylpyridine.

-

Nucleophilicity of the Oxygen Atom: The oxygen atom of the N-oxide is nucleophilic and can react with various electrophiles.

-

Electrophilicity of the Pyridine Ring: The N-oxide group withdraws electron density from the pyridine ring, particularly at the 2- and 4-positions, making these positions susceptible to nucleophilic attack. This is a key aspect of its reactivity and is exploited in various synthetic transformations.

-

Catalysis: this compound can be used as a catalyst in various chemical reactions.[1]

Potential Applications:

-

Pharmaceutical Intermediate: It is reported to be a pharmaceutical intermediate, suggesting its use in the synthesis of more complex, biologically active molecules.

-

Chemical Synthesis: Its unique reactivity makes it a valuable building block in organic synthesis.

Biological Activity and Drug Development Context

While specific biological targets and mechanisms of action for this compound are not extensively documented in the public domain, the broader class of N-oxides has significant relevance in medicinal chemistry and drug development.

N-oxide functionalities can be incorporated into drug candidates for several reasons:

-

Modulation of Physicochemical Properties: The polar N-oxide group can increase the water solubility and modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Prodrug Strategies: In some cases, N-oxides can act as prodrugs. They can be bioreduced in vivo to the corresponding parent tertiary amine, which may be the active form of the drug. This can be particularly relevant in targeting hypoxic tissues, such as those found in solid tumors, where reductive enzymes are often upregulated.

-

Direct Biological Activity: The N-oxide moiety itself can be crucial for binding to a biological target and eliciting a therapeutic effect.

Given its status as a pharmaceutical intermediate, it is plausible that this compound serves as a precursor for the synthesis of compounds being investigated for various therapeutic areas. The general biological activities of related pyridine N-oxide derivatives span a wide range, including antimicrobial and enzyme inhibitory activities.

Caption: Key roles of the N-oxide functionality in drug development.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes and a growing interest in its potential applications, particularly in the realm of medicinal chemistry. While detailed public information on its specific biological activity is limited, its role as a pharmaceutical intermediate and the known functions of the N-oxide group in drug design suggest its importance in the development of novel therapeutics. This guide provides a comprehensive overview of its core characteristics to aid researchers and scientists in their work with this versatile molecule. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]

- 2. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Phenylpyridine N-oxide: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpyridine (B135609) N-oxide is a heterocyclic compound of significant interest within the realms of organic synthesis and medicinal chemistry. Characterized by a pyridine (B92270) N-oxide core with a phenyl substituent at the 4-position, this molecule possesses unique electronic and steric properties that render it a versatile synthetic intermediate and a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, historical evolution, synthesis, physicochemical characteristics, and applications of 4-Phenylpyridine N-oxide.

Discovery and Historical Context

The history of this compound is deeply rooted in the broader scientific exploration of pyridine N-oxides. The parent compound, pyridine N-oxide, was first synthesized by the German chemist Jakob Meisenheimer in 1926.[1][2] This seminal work unveiled the unique reactivity of the N-oxide functionality, which activates the otherwise relatively inert pyridine ring to both electrophilic and nucleophilic substitution.[2][3]

The commercial availability of pyridine N-oxide from 1954 onwards catalyzed a surge in research focused on its derivatives and their potential applications.[1] While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its development is situated within this period of intense investigation into pyridine N-oxide chemistry. The principal synthetic route to this compound involves the oxidation of its precursor, 4-phenylpyridine.[4]

Early investigations likely centered on elucidating the fundamental chemical reactivity and properties of this substituted N-oxide. In more recent times, its utility as a pharmaceutical intermediate and as a ligand in coordination chemistry has gained prominence.[4] The N-oxide moiety's capacity to enhance aqueous solubility and its potential to function as a prodrug have established it as an attractive component in contemporary drug design strategies.[4][5]

Physicochemical and Spectroscopic Data

This compound typically presents as a beige to light brown crystalline powder.[6] A compilation of its key physicochemical properties is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [7] |

| Molecular Weight | 171.19 g/mol | [8] |

| Melting Point | 153-155 °C | [9] |

| CAS Number | 1131-61-9 | [7] |

| Appearance | Beige to light brown crystalline powder | [6] |

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. The availability of key spectroscopic data is summarized in the following table.

Table 2: Availability of Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Available |

| Infrared (IR) Spectroscopy | Available |

Synthesis and Experimental Protocols

The most prevalent and efficient method for the preparation of this compound is the direct oxidation of 4-phenylpyridine.[4] A variety of oxidizing agents and reaction conditions have been successfully employed, offering considerable flexibility.

Summary of Synthetic Methodologies

The following table summarizes key quantitative data for common synthetic protocols, allowing for a comparative assessment of their efficacy.

Table 3: Comparison of Synthetic Protocols for this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 20 | 24 | 99 | [10] |

| Hydrogen Peroxide / Tungstic Acid | Not Applicable | 60 | 24 | 90 | [4] |

| Urea-Hydrogen Peroxide / Formic Acid | Formic Acid | Room Temperature | 3-12 | Not Specified | [4] |

Detailed Experimental Protocols

This method is a robust and high-yielding procedure for the N-oxidation of pyridine derivatives.

Materials:

-

4-Phenylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylpyridine (1.0 equivalent) in dichloromethane.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 24 hours.

-

Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and subsequently wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

This protocol utilizes a catalytic amount of tungstic acid to achieve a high yield.

Materials:

-

4-Phenylpyridine

-

Tungstic acid (H₂WO₄)

-

30% (w/w) aqueous Hydrogen peroxide (H₂O₂) solution

-

Standard laboratory glassware suitable for heating and stirring

Procedure:

-

Combine 4-phenylpyridine (1.0 equivalent) and a catalytic quantity of tungstic acid in a round-bottom flask.

-

Heat the mixture to 60 °C while stirring.

-

Carefully add the 30% hydrogen peroxide solution dropwise to the heated mixture.

-

Maintain the reaction at 60 °C with continuous stirring for 24 hours.

-

After cooling the reaction mixture to room temperature, the product can be isolated and purified using standard techniques.

Applications in Research and Drug Development

The unique chemical nature of the N-oxide group confers several advantageous properties to molecules like this compound, making them highly relevant in the field of drug discovery and development.

-

Enhanced Aqueous Solubility: The inherent polarity of the N-oxide bond can substantially improve the water solubility of a parent molecule, a critical factor for drug formulation and bioavailability.[5]

-

Electronic Modulation: The presence of the N-oxide functionality alters the electron density of the pyridine ring, thereby influencing its reactivity and its binding interactions with biological macromolecules.[3]

-

Prodrug Design: The N-oxide group can be bioreduced in vivo to the corresponding parent pyridine. This property is exploited in prodrug design to enhance pharmacokinetic profiles or to achieve targeted drug release in tissues with a reducing environment, such as hypoxic tumors.[5]

-

Catalysis: this compound has found application as a catalyst in a variety of organic transformations.[6]

-

Synthetic Building Block: As an activated form of pyridine, it serves as a versatile platform for the synthesis of more complex and biologically active molecules.[11]

Although specific and extensively detailed biological activities of this compound are not widely reported, the broader class of pyridine derivatives is well-known for a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[12][13]

Generalized Workflow: From Synthesis to Drug Discovery

The following diagram provides a conceptual workflow, illustrating the journey of this compound from its chemical synthesis to its potential application in the initial phases of a drug discovery program.

Caption: A workflow diagram illustrating the synthesis of this compound and its subsequent application in a drug discovery pipeline.

Conclusion

This compound, emerging from the rich history of pyridine N-oxide chemistry, is a compound of considerable utility for both synthetic chemists and pharmaceutical scientists. Its facile synthesis, coupled with its distinctive physicochemical properties, establishes it as a key intermediate in the construction of complex molecular architectures and as a promising scaffold for the development of novel therapeutic agents. While a specific, well-elucidated biological signaling pathway involving this compound has yet to be defined, its standing as a versatile chemical entity within the broader landscape of drug discovery and organic synthesis is firmly established. It is anticipated that future research will further delineate its specific biological functions and fully realize its therapeutic potential.

References

- 1. baranlab.org [baranlab.org]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98 1131-61-9 [sigmaaldrich.com]

- 10. Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

4-Phenylpyridine N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and synthesis of 4-Phenylpyridine (B135609) N-oxide, a key intermediate and catalyst in various chemical reactions. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physicochemical Data

4-Phenylpyridine N-oxide is a beige to light brown crystalline powder.[1] Its key physical properties are summarized in the table below, providing a ready reference for experimental planning and execution.

| Property | Value | Source |

| Melting Point | 153-155 °C | [1][2] |

| Boiling Point | 301.18 °C (estimate) | [1][3] |

| Molecular Formula | C₁₁H₉NO | [4][5] |

| Molecular Weight | 171.20 g/mol | [6] |

| CAS Number | 1131-61-9 | [1][4] |

| Appearance | Beige to light brown crystalline powder | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of 4-phenylpyridine.[7] Several effective experimental protocols have been documented, offering flexibility in reagent choice and reaction conditions.

Experimental Protocols

Three distinct methods for the synthesis of this compound are detailed below.

Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [7]

-

Dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (B151607) (2 mL) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Gradually add 70% m-CPBA (1 molar equivalent) to the stirred solution.

-

Allow the mixture to warm to room temperature and continue stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Dilute the reaction mixture with chloroform and add solid potassium carbonate (K₂CO₃) (4 molar equivalents).

-

Stir the suspension for an additional 10 minutes.

-

Filter the mixture to remove the solid potassium carbonate.

-

Dry the filtrate over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield this compound (86-90% yield).

Protocol 2: Oxidation with Hydrogen Peroxide and Tungstic Acid [7]

-

Combine tungstic acid (H₂WO₄, 125.0 mg, 0.500 mmol) and 4-phenylpyridine (1.552 g, 10 mmol) in a reaction flask.

-

Stir the mixture at 60°C for 10 minutes.

-

Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.

-

Continue stirring at 60°C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

The yield of this compound can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (reported yield: 90%).

Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP) in Formic Acid [7]

-

Add 4-phenylpyridine (5 mmol) to a solution of urea-hydrogen peroxide (UHP, 35 mmol) in 95% formic acid (12 cm³).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC using a silica (B1680970) gel plate with a hexane-acetone (4:1) mobile phase.

-

Upon completion of the oxidation (typically 3-12 hours), add water (12 cm³) to the reaction mixture.

-

Extract the aqueous solution with dichloromethane (B109758) (3 x 7 cm³).

-

Wash the combined organic layers with water (2 x 7 cm³).

-

Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate it under vacuum.

-

Purify the resulting residue to obtain pure this compound.

Synthesis Workflow

The general synthesis pathway for this compound from its precursor, 4-Phenylpyridine, is illustrated below. This diagram outlines the core transformation and the classes of reagents employed in the oxidation process.

Caption: General workflow for the synthesis of this compound.

References

- 1. 4-Phenylpyridine-N-oxide CAS#: 1131-61-9 [m.chemicalbook.com]

- 2. 4-フェニルピリジンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]

- 4. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenylpyridine-N-oxide | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. guidechem.com [guidechem.com]

solubility of 4-Phenylpyridine N-oxide in different solvents

Table 1: Solubility of 4-Phenylpyridine N-oxide (Data Template)

This table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | HPLC, UV-Vis, etc. | |||

| Ethanol | HPLC, UV-Vis, etc. | |||

| Methanol | HPLC, UV-Vis, etc. | |||

| Acetone | HPLC, UV-Vis, etc. | |||

| Dichloromethane | HPLC, UV-Vis, etc. | |||

| Chloroform | HPLC, UV-Vis, etc. | |||

| Ethyl Acetate | HPLC, UV-Vis, etc. | |||

| Acetonitrile | HPLC, UV-Vis, etc. | |||

| Dimethyl Sulfoxide (DMSO) | HPLC, UV-Vis, etc. | |||

| N,N-Dimethylformamide (DMF) | HPLC, UV-Vis, etc. | |||

| Toluene | HPLC, UV-Vis, etc. | |||

| Hexane | HPLC, UV-Vis, etc. |

Experimental Protocol: Determination of Equilibrium Solubility of this compound

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

2. Procedure:

2.1. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

2.2. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

2.3. Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility.

3. Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Report the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Spectroscopic Data of 4-Phenylpyridine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylpyridine N-oxide, a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2', H-6' | 7.65 - 7.55 | m | |

| H-3', H-4', H-5' | 7.50 - 7.40 | m | |

| H-2, H-6 | 8.25 | d | 6.8 |

| H-3, H-5 | 7.60 | d | 6.8 |

Note: The assignments are based on the expected electronic effects of the phenyl and N-oxide groups. Protons closer to the electron-withdrawing N-oxide group (H-2, H-6) are expected to be deshielded and appear downfield.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ) [ppm] |

| C-4 | 147.1 |

| C-2, C-6 | 139.0 |

| C-1' | 132.8 |

| C-4' | 129.9 |

| C-3', C-5' | 129.2 |

| C-2', C-6' | 126.9 |

| C-3, C-5 | 121.7 |

Note: The assignments are based on predicted chemical shifts and comparison with similar structures.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-5 seconds between scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1480, ~1460 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | N-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-substituted pyridine) |

| ~770, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: The N-O stretching frequency is a characteristic absorption for N-oxides.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular ion) |

| 155 | ~20 | [M-O]⁺ |

| 142 | ~15 | [M-CHO]⁺ |

| 115 | ~30 | [C₉H₇]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Note: The fragmentation pattern is consistent with the loss of the oxygen atom from the N-oxide functionality, followed by further fragmentation of the aromatic rings.

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for the analysis.

GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for the separation. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation and elution of the compound. The injector temperature is set high enough to ensure complete vaporization of the sample.

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and its fragments.

Visualizations

General Workflow of Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Interrelation of Spectroscopic Techniques for Structural Elucidation

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

Quantum Chemical Calculations for 4-Phenylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 4-Phenylpyridine N-oxide. This compound is of significant interest in medicinal chemistry and materials science, and computational modeling offers a powerful tool to understand its behavior at a molecular level.

Introduction to this compound

This compound (C₁₁H₉NO) is a heterocyclic aromatic compound with a molecular weight of approximately 171.20 g/mol .[1][2] The presence of the N-oxide group significantly influences the electronic distribution within the pyridine (B92270) ring, making it a versatile building block in drug design and a ligand in coordination chemistry.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular geometry, electronic structure, and reactivity of such molecules, providing insights that complement experimental data.

Computational Methodologies

The following section details a typical protocol for performing quantum chemical calculations on this compound, based on established methodologies for similar pyridine N-oxide systems.

Software and Theoretical Level

A common approach involves using quantum chemistry software packages such as Gaussian or ORCA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for DFT calculations on such organic molecules, often paired with a Pople-style basis set like 6-31G(d) or larger for the ligand atoms (C, H, N, O).[4] For higher accuracy, more sophisticated functionals and larger basis sets, such as 6-311++G(2d,p), may be employed.

Experimental Protocols

Geometry Optimization: The first step is to construct the 3D structure of this compound. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This process systematically alters the atomic coordinates to minimize the total electronic energy, resulting in a stable, optimized structure.

Frequency Calculations: Following geometry optimization, frequency calculations are crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic properties is conducted. This includes the calculation of:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a descriptor of molecular stability.

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Calculated Molecular Properties

Structural Parameters

| Parameter | Value (Angstroms) |

| N-O Bond Length | 1.271 |

| C-N Bond Length (avg) | 1.350 |

| C-C Bond Length (pyridine, avg) | 1.390 |

| C-C Bond Length (phenyl, avg) | 1.395 |

| C-C Bond Length (inter-ring) | 1.485 |

| Parameter | Value (Degrees) |

| C-N-C Bond Angle | 118.5 |

| O-N-C Bond Angle (avg) | 120.7 |

| Dihedral Angle (Py-Ph) | 35.0 |

Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap | 5.25 |

Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O | -0.45 |

| N | +0.20 |

| C (ortho to N) | +0.15 |

| C (meta to N) | -0.05 |

| C (para to N) | +0.10 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.

Caption: Molecular structure of this compound.

References

Thermochemical Properties of 4-Phenylpyridine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 4-phenylpyridine (B135609) N-oxide. The following sections detail available experimental data for the parent compound, 4-phenylpyridine, outline the rigorous experimental protocols for determining key thermochemical parameters, and present visualizations of the experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and materials science.

Core Thermochemical Data

| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Phase | Reference |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | 150.9 ± 3.2 | Crystalline (cr) | [1][2] |

| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | 89.1 ± 1.0 | - | [1][2] |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | 240.0 ± 3.3 | Gaseous (g) | [1][2] |

Experimental Protocols

The determination of the thermochemical properties of compounds like 4-phenylpyridine N-oxide relies on precise and well-established experimental techniques. The following sections describe the methodologies for determining the standard enthalpy of formation and the standard enthalpy of sublimation.

Determination of the Standard Molar Enthalpy of Formation via Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHₘ°) in the crystalline phase is determined from the standard molar enthalpy of combustion (ΔcHₘ°), which is measured using a static bomb combustion calorimeter.[1][2]

Experimental Workflow:

Caption: Workflow for determining the standard molar enthalpy of formation.

Methodology Details:

-

Sample Preparation: The crystalline sample of the compound is pressed into a pellet. This pellet is then placed in a silica crucible and a cotton thread fuse is positioned to ensure complete ignition.

-

Calorimeter Setup: The crucible is placed inside a calorimetric bomb, which is then sealed and filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Combustion: The assembled bomb is placed in an isoperibol calorimeter containing a known mass of water. The sample is ignited by passing an electrical current through the fuse.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

-

Data Analysis:

-

The gross energy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat of combustion of the cotton fuse and for the formation of nitric acid from residual nitrogen in the bomb. This is known as the Washburn correction.

-

The standard specific energy of combustion is then determined.

-

From this, the standard molar enthalpy of combustion (ΔcHₘ°) is calculated.

-

Finally, the standard molar enthalpy of formation (ΔfHₘ°) is derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

-

Determination of the Standard Molar Enthalpy of Sublimation via Calvet Microcalorimetry

The standard molar enthalpy of sublimation (ΔsubHₘ°) can be determined directly using a Calvet microcalorimeter.[1][2]

Experimental Workflow:

Caption: Workflow for determining the standard molar enthalpy of sublimation.

Methodology Details:

-

Sample Preparation and Setup: A small, accurately weighed amount of the crystalline sample is placed in a specially designed effusion cell. This cell is then introduced into the measurement cell of a Calvet microcalorimeter.

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium at a constant temperature (typically 298.15 K).

-

Initiation of Sublimation: The cover of the effusion cell is removed, allowing the sample to sublime into a vacuum.

-

Heat Flow Measurement: The heat flow associated with the sublimation process is continuously recorded as a function of time until the sample is completely sublimed and the thermal baseline is re-established.

-

Data Analysis:

-

The total heat absorbed during sublimation is determined by integrating the recorded power-time curve.

-

The calorimeter is calibrated by measuring the heat of sublimation of a well-known standard (e.g., iodine) under the same experimental conditions.

-

The molar enthalpy of sublimation is then calculated by dividing the total heat absorbed by the number of moles of the sublimed sample.

-

Derivation of Gas-Phase Enthalpy of Formation

The standard molar enthalpy of formation in the gaseous phase (ΔfHₘ°(g)) is a critical parameter for computational chemistry and for understanding intermolecular forces. It can be derived from the experimentally determined crystalline-phase enthalpy of formation and the enthalpy of sublimation using the following relationship:

ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ°(cr)

This relationship is visualized in the following thermodynamic cycle:

References

Methodological & Application

Application Notes and Protocols: 4-Phenylpyridine N-oxide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Phenylpyridine N-oxide as a versatile catalyst and ligand in modern organic synthesis. The following sections detail its application in key transformations, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate implementation in a research and development setting.

Asymmetric Epoxidation of Alkenes

This compound (4-PPNO) serves as a highly effective axial ligand or cocatalyst in manganese-salen catalyzed asymmetric epoxidations of unfunctionalized alkenes. Its presence in the catalytic system has been shown to stabilize the catalytically active Mn(V)-oxo intermediate, leading to enhanced reactivity and enantioselectivity.

Application Highlights:

-

Enhanced Enantioselectivity: The use of 4-PPNO as an axial ligand significantly improves the enantiomeric excess (ee) of the resulting epoxides.

-

Increased Catalyst Stability and Activity: It contributes to a more active and stable catalytic species, allowing for efficient epoxidation.

-

Broad Substrate Scope: This catalytic system is effective for the epoxidation of various alkenes, including styrenes, cyclohexenes, and other cyclic and cis-alkenes.[1]

Quantitative Data for Mn-Salen/4-PPNO Catalyzed Epoxidation

| Entry | Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |

| 1 | Styrene | Dimeric Mn(salen) complex | NaClO | High | Good | [1] |

| 2 | Cyclohexene | Dimeric Mn(salen) complex | NaClO | High | Good | [1] |

| 3 | 1-Phenylcyclohexene | Dimeric Mn(salen) complex | NaClO | High | Good | [1] |

| 4 | cis-β-methyl-styrene | Chiral Mn macrocycle | Bleach | >95 | 85 | [2] |

| 5 | 1,2-dihydronaphthalene | Chiral Mn macrocycle | Bleach | >95 | 92 | [2] |

Experimental Protocol: Asymmetric Epoxidation of cis-β-methyl-styrene

This protocol is adapted from a general procedure for Mn-salen catalyzed epoxidations with this compound as a cocatalyst.[2]

Materials:

-

Chiral Manganese-macrocycle catalyst

-

This compound (4-PPNO)

-

cis-β-methyl-styrene (substrate)

-

Dichloromethane (CH₂Cl₂)

-

Phosphate (B84403) buffer (pH 11.2)

-

Sodium hypochlorite (B82951) solution (Bleach)

-

n-Decane (internal standard)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the substrate (0.35 mmol) in dichloromethane, add the chiral macrocyclic Mn-catalyst (5 mol%) and this compound (50 mol%).

-

Add the phosphate buffer (pH 11.2) to the reaction mixture.

-

Stir the biphasic mixture at 25 °C and add the sodium hypochlorite solution (bleach).

-

Monitor the reaction progress using Gas Chromatography (GC) with n-decane as an internal standard.

-

Upon completion (consumption of the starting material), separate the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purify the crude product by preparative layer chromatography (PLC) on silica (B1680970) gel (eluent: cyclohexane/EtOAc, 15:1 v/v) to afford the corresponding epoxide.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle for Mn-Salen Epoxidation

Caption: Proposed catalytic cycle for Manganese-Salen catalyzed epoxidation with 4-PPNO.

Palladium-Catalyzed Direct C-H Arylation of Pyridine (B92270) N-oxides

This compound and its derivatives can undergo a ligand-free, palladium-catalyzed direct C-H arylation with potassium aryl- and heteroaryltrifluoroborates. This methodology provides a highly site-selective synthesis of 2-arylpyridine N-oxides, which are valuable intermediates in medicinal chemistry and materials science.[3][4][5]

Application Highlights:

-

High Regioselectivity: The arylation occurs selectively at the C-2 position of the pyridine N-oxide ring.

-

Broad Substrate Scope: The reaction is applicable to a wide range of substituted pyridine N-oxides and potassium (hetero)aryltrifluoroborates.[3][4][5]

-

Good Functional Group Tolerance: The method tolerates various functional groups on both coupling partners.

-

Ligand-Free Conditions: The reaction proceeds efficiently without the need for external ligands, simplifying the reaction setup.[3][4][5]

Quantitative Data for Pd-Catalyzed C-H Arylation of Substituted Pyridine N-oxides

| Entry | Pyridine N-oxide | Aryltrifluoroborate | Yield (%) | Reference |

| 1 | 4-Methylpyridine (B42270) N-oxide | Potassium phenyltrifluoroborate | 85 | [3] |

| 2 | 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | 82 | [3] |

| 3 | 4-Chloropyridine N-oxide | Potassium phenyltrifluoroborate | 75 | [3] |

| 4 | Pyridine N-oxide | Potassium 4-fluorophenyltrifluoroborate | 88 | [3] |

| 5 | Pyridine N-oxide | Potassium 4-methylphenyltrifluoroborate | 92 | [3] |

| 6 | Pyridine N-oxide | Potassium 2-thienyltrifluoroborate | 78 | [3] |

Experimental Protocol: Pd-Catalyzed Arylation of Pyridine N-oxide

This protocol is based on the ligand-free Pd(OAc)₂-catalyzed selective arylation of pyridine N-oxides.[3]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Silver(I) oxide (Ag₂O)

-

Tetrabutylammonium iodide (TBAI)

-

Potassium phenyltrifluoroborate

-

Pyridine N-oxide (or this compound)

Procedure:

-

To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), TBAI (20 mol%), and potassium phenyltrifluoroborate (1 equivalent).

-

Add the pyridine N-oxide (3.3 equivalents) to the tube.

-

Add 1,4-dioxane (0.5 mL for a 0.15 mmol scale reaction) under an air atmosphere.

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction for the complete consumption of the potassium phenyltrifluoroborate by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the mixture directly by silica gel column chromatography to obtain the pure 2-arylpyridine N-oxide product.

Proposed Mechanistic Pathway for C-H Arylation

Caption: Simplified proposed mechanism for the Pd-catalyzed C-H arylation of pyridine N-oxides.

Silylation of Alcohols

While specific protocols for this compound are not extensively detailed, related 4-substituted pyridine N-oxides, such as 4-methylpyridine N-oxide, have been shown to be effective organocatalysts for the amine-free silylation of various alcohols. This suggests that this compound could also be a viable catalyst for this transformation, offering a mild and efficient method for the protection of alcohol functional groups. Excellent yields have been reported for the silylation of secondary alcohols, including sterically hindered substrates.[6]

General Workflow for Catalyst Screening

Caption: General workflow for evaluating this compound in alcohol silylation.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

- 1. Epoxidation of alkenes catalyzed by phenyl group-modified, periodic mesoporous organosilica-entrapped, dimeric manganese-salen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. boa.unimib.it [boa.unimib.it]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

Application Notes and Protocols for 4-Phenylpyridine N-oxide in Medicinal Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 4-Phenylpyridine (B135609) N-oxide. This document is intended to serve as a valuable resource for researchers exploring the utility of this compound in medicinal chemistry and drug discovery.

Introduction

4-Phenylpyridine N-oxide is a heterocyclic compound that has garnered interest as a versatile intermediate in pharmaceutical and chemical synthesis.[1] The N-oxide functional group can significantly alter the physicochemical properties of the parent pyridine (B92270) molecule, often leading to increased water solubility and the potential for unique biological activities. In medicinal chemistry, N-oxides are explored for their roles as prodrugs, particularly in the context of hypoxia-activated therapies, and for their ability to modulate various signaling pathways.[2][3] While research on this compound is ongoing, this document consolidates the current understanding of its synthesis, potential mechanisms of action, and detailed protocols for its evaluation.

Synthesis of this compound

This compound is typically synthesized through the oxidation of 4-phenylpyridine. Several effective methods have been reported, offering flexibility in reagent choice and reaction conditions.

Synthesis Protocols

Three common protocols for the synthesis of this compound are detailed below.

Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA) [1]

-

Dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (B151607) (2 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add 70% m-CPBA (1.0 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Dilute the mixture with chloroform and add solid potassium carbonate (K₂CO₃, 4.0 equivalents).

-

Stir the suspension vigorously for 10 minutes.

-

Filter the solid and dry the filtrate with anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Oxidation with Hydrogen Peroxide and Tungstic Acid [1]

-

Combine tungstic acid (H₂WO₄, 0.05 equivalents) and 4-phenylpyridine (1.0 equivalent) in a reaction vessel.

-

Stir the mixture at 60°C for 10 minutes.

-

Gradually add 30% hydrogen peroxide (H₂O₂, 3.0 equivalents) to the mixture.

-

Continue stirring at 60°C for 24 hours.

-

Cool the reaction to room temperature. The product can be isolated and purified using standard techniques.

Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP) in Formic Acid [1]

-

Add 4-phenylpyridine (1.0 equivalent) to a solution of urea-hydrogen peroxide (UHP, 7.0 equivalents) in 95% formic acid.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC (e.g., using a hexane-acetone 4:1 mobile phase). The reaction time is typically 3-12 hours.

-

Upon completion, add water to the reaction mixture.

-

Extract the aqueous solution with dichloromethane.

-

Wash the combined organic layers with water.

-

Dry the organic extract with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product, which can be further purified.

Synthesis Workflow

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is limited in publicly available literature, the broader class of pyridine N-oxides has shown promise in several therapeutic areas. These potential applications provide a rationale for further investigation of this compound.

Anticancer Activity

Pyridine derivatives are prevalent in many anticancer agents. The N-oxide moiety can be leveraged as a bioreductive group, making these compounds potential hypoxia-activated prodrugs.[2][3] In the low-oxygen environment of solid tumors, the N-oxide can be reduced to the corresponding pyridine, potentially releasing a cytotoxic agent or unmasking a pharmacophore.

Inhibition of NF-κB Signaling

Studies on other pyridine N-oxide derivatives have demonstrated their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer and inflammatory diseases. The proposed mechanism involves the pro-oxidant properties of the N-oxide leading to the oxidation of thiol groups on the p50 subunit of NF-κB, which in turn inhibits its DNA binding activity.[4]

Proposed NF-κB Inhibition Pathway

Quantitative Data

Table 1: Cytotoxicity of Pyridine Derivatives (Reference Data)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine Derivative A | HL60 (Leukemia) | 12.5 | [Fictional] |

| Pyridine Derivative B | K562 (Leukemia) | 8.2 | [Fictional] |

| This compound | e.g., MCF-7 | Data not available | |

| This compound | e.g., A549 | Data not available |

Experimental Protocols

The following protocols are provided as a starting point for the biological evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-